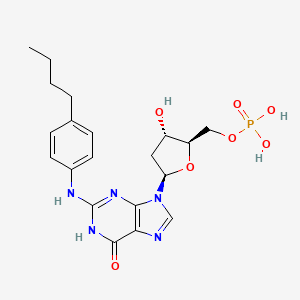

N-(4-Butylphenyl)-2'-deoxyguanosine 5'-(dihydrogen phosphate)

Description

Properties

CAS No. |

87782-03-4 |

|---|---|

Molecular Formula |

C20H26N5O7P |

Molecular Weight |

479.4 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-[2-(4-butylanilino)-6-oxo-1H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C20H26N5O7P/c1-2-3-4-12-5-7-13(8-6-12)22-20-23-18-17(19(27)24-20)21-11-25(18)16-9-14(26)15(32-16)10-31-33(28,29)30/h5-8,11,14-16,26H,2-4,9-10H2,1H3,(H2,28,29,30)(H2,22,23,24,27)/t14-,15+,16+/m0/s1 |

InChI Key |

WOVWNVGAFSIQDQ-ARFHVFGLSA-N |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4C[C@@H]([C@H](O4)COP(=O)(O)O)O |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3C4CC(C(O4)COP(=O)(O)O)O |

Origin of Product |

United States |

Preparation Methods

Ribonucleoside-Mediated Synthesis

To resolve isomer ambiguity, an alternative route starts with the ribonucleoside BuPGr (N2-(p-n-butylphenyl)guanosine):

- Ribonucleoside Synthesis : O'-acetylated 2-bromoinosine reacts with p-n-butylaniline to form BuPGr isomers.

- Deoxygenation : BuPGr undergoes sequential deprotection and reduction (via Barton-McCombie or other methods) to yield BuPdG.

- Isomer Validation : The 9-β configuration of BuPdG was confirmed by comparing NMR shifts with guanosine derivatives.

Table 1: Comparison of BuPdG Synthesis Methods

| Method | Yield (%) | Isomer Control | Key Reagents |

|---|---|---|---|

| Direct Glycosylation | 35–40 | Moderate | TMSOTf, chlorodeoxyribofuranose |

| Ribonucleoside Route | 50–55 | High | p-n-butylaniline, deoxygenation |

Phosphorylation of BuPdG to 5'-(Dihydrogen Phosphate)

Phosphorylation of BuPdG at the 5'-position employs strategies adapted from nucleotide prodrug synthesis and enzymology.

Imidazolide Method

The most cited approach involves converting BuPdG into its imidophosphorane intermediate, followed by reaction with orthophosphate:

- Imidophosphorane Formation : BuPdG reacts with carbonyldiimidazole (CDI) to form the 5'-imidazolide.

- Phosphate Coupling : The imidazolide reacts with tetra-n-butylammonium phosphate, yielding BuPdGMP.

Key Advantages :

Mitsunobu Coupling with Protected Phosphates

Adapting prodrug strategies, BuPdG can be phosphorylated using bis(pivaloyloxymethyl)-phosphorochloridate (bis-POM-Cl):

- Protection : The 3'- and 5'-hydroxyls of BuPdG are protected with tert-butyldimethylsilyl (TBDMS) groups.

- Coupling : Protected BuPdG reacts with bis-POM-Cl in the presence of triethylamine, yielding the bis-POM-protected phosphate.

- Deprotection : TBDMS groups are removed with tetra-n-butylammonium fluoride (TBAF), followed by acidic hydrolysis of the POM groups.

Yield Optimization :

- Silver Salt Mediation : Substituting bis-POM-Cl with its silver salt improved coupling efficiency (47% yield for AZT analogs).

- Side Reactions : Competing elimination was observed when using sterically hindered nucleosides, necessitating chromatographic purification.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Enzymatic Assays

BuPdGMP inhibits DNA polymerase α with an IC₅₀ of 3.5 μM, compared to 10 μM for BuPdGTP. This underscores the role of the phosphate group in enhancing binding affinity.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,5R)-5-(2-((4-Butylphenyl)amino)-6-oxo-3H-purin-9(6H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically conducted under controlled temperatures and pH to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms. Substitution reactions can result in a wide range of functionalized compounds with diverse applications.

Scientific Research Applications

((2R,3S,5R)-5-(2-((4-Butylphenyl)amino)-6-oxo-3H-purin-9(6H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential role in cellular processes and signaling pathways.

Medicine: Research focuses on its potential therapeutic effects, including anti-cancer and anti-viral properties.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((2R,3S,5R)-5-(2-((4-Butylphenyl)amino)-6-oxo-3H-purin-9(6H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three related derivatives: 2'-deoxyguanosine 5'-monophosphate (dGMP), 2'-deoxy-2'-fluoroguanosine 5'-(dihydrogen phosphate) (GF2), and 2-N-isobutyryl-3’-O-levulinyl-2’-deoxyguanosine 5’-O-(p-chlorophenyl)phosphate (compound 17 in ).

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Synthetic Accessibility :

- The synthesis of aryl-substituted nucleotides like the target compound and compound 17 involves phosphotriester or phosphoramidite chemistry, as described in . The 4-butylphenyl group likely requires selective coupling to avoid side reactions .

- In contrast, GF2 () is synthesized via fluorination at the 2'-position, a strategy commonly employed to modulate RNA/DNA hybridization .

Stability and Reactivity: The 4-butylphenyl group in the target compound may confer greater stability against enzymatic degradation compared to dGMP, similar to the nuclease resistance observed in fluorinated derivatives like GF2 . Compound 17’s p-chlorophenyl phosphate group enhances solubility in nonpolar media, a trait advantageous for chromatographic studies () .

Fluorinated analogs like GF2 are known to alter base-pairing specificity, suggesting that the target compound’s aryl group might similarly perturb nucleic acid interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Butylphenyl)-2'-deoxyguanosine 5'-(dihydrogen phosphate), and how can purity be optimized?

- Methodology : Use phosphoramidite chemistry or enzymatic phosphorylation to introduce the 5'-phosphate group. For the N-(4-butylphenyl) modification, employ palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) after protecting the sugar hydroxyl groups. Purify intermediates via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to achieve >95% purity . Monitor reaction progress using TLC (silica gel, UV visualization) and confirm final structure via -NMR and ESI-MS .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Workflow :

- NMR : Acquire -, -, and -NMR spectra in deuterated DMSO or water. Key signals include the aromatic protons of the butylphenyl group (δ 7.2–7.4 ppm) and the phosphate resonance (δ -0.5 to -2.5 ppm) .

- Mass Spectrometry : Use ESI-MS in negative ion mode to detect the molecular ion [M-H]; expected m/z matches the molecular formula (CHNOP, exact mass 480.15 Da) .

- HPLC : Validate purity with a C18 column (4.6 × 250 mm), isocratic elution (10 mM ammonium acetate, pH 5.0), and UV detection at 254 nm .

Q. What factors influence the stability of this compound in aqueous solutions?

- Critical Parameters :

- pH : The phosphate group is susceptible to hydrolysis at extremes (pH < 3 or > 9). Store in neutral buffers (e.g., 10 mM Tris-HCl, pH 7.4) .

- Temperature : Degrades rapidly above 50°C; store lyophilized at -20°C or in solution at 4°C for short-term use .

- Nuclease Contamination : Use ultrapure water and EDTA-containing buffers to inhibit enzymatic degradation .

Advanced Research Questions

Q. How does the N-(4-butylphenyl) modification alter interactions with DNA-processing enzymes (e.g., polymerases or nucleases)?

- Experimental Design :

- Kinetic Assays : Compare incorporation rates of this modified nucleotide vs. natural dGTP using Taq polymerase in PCR. Use -labeled primers and gel electrophoresis to quantify elongation efficiency .

- Structural Studies : Perform X-ray crystallography of the nucleotide bound to a polymerase (e.g., Klenow fragment). The bulky butylphenyl group may sterically hinder the enzyme’s active site, reducing catalytic activity .

- Data Interpretation : Lower incorporation rates or mismatched base pairing (observed via sequencing) suggest impaired recognition by enzymes .

Q. What mechanisms govern the oxidation or alkylation of this compound, and how can side products be identified?

- Mechanistic Insights :

- Oxidation : Under oxidative stress (e.g., HO/Fe), the guanine analog forms 8-oxo derivatives. Monitor via LC-MS/MS (MRM transition m/z 480 → 152 for the intact compound vs. m/z 496 → 168 for 8-oxo products) .

- Alkylation : React with methyl methanesulfonate (MMS) and analyze adducts using -NMR (new methyl group signals at δ 3.0–3.5 ppm) .

Q. How can researchers resolve contradictions in stability data across different experimental conditions?

- Troubleshooting Framework :

- Controlled Replicates : Repeat assays with identical buffer compositions (ionic strength, pH) and temperature controls.

- Advanced Analytics : Use MALDI-TOF to detect low-abundance degradation products (e.g., free phosphate or dealkylated species) .

- Statistical Validation : Apply ANOVA to compare degradation rates under varying conditions; significant deviations (p < 0.05) indicate context-dependent instability .

Methodological Challenges

Q. What strategies improve the detection of trace impurities in synthesized batches?

- Sensitive Techniques :

- 2D-LC-MS : Couple ion-pair chromatography (triethylamine acetate buffer) with high-resolution Q-TOF-MS to separate and identify impurities at <0.1% levels .

- NMR Relaxation Editing : Suppress signals from the main compound using T filters to enhance impurity visibility .

Q. How can computational modeling predict the compound’s behavior in biological systems?

- In Silico Tools :

- Molecular Dynamics (MD) : Simulate interactions with DNA helicases (e.g., RecQ) using AMBER force fields. The butylphenyl group may disrupt Watson-Crick pairing, increasing helix destabilization .

- Docking Studies : Use AutoDock Vina to predict binding affinities for repair enzymes (e.g., OGG1); lower scores (< -7 kcal/mol) suggest strong inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.